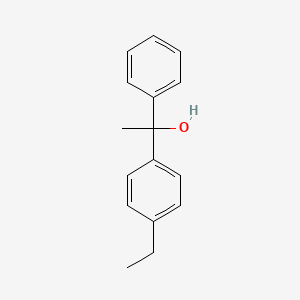

1-(4-Ethylphenyl)-1-phenylethan-1-ol

Descripción

1-(4-Ethylphenyl)-1-phenylethan-1-ol is a secondary alcohol characterized by two aromatic substituents: a phenyl group and a 4-ethylphenyl group attached to a central ethanolic carbon. Its molecular formula is C₁₀H₁₄O, with a molar mass of 150.22 g/mol . The ethyl group at the para position of the phenyl ring contributes to moderate electron-donating effects, influencing the compound’s electronic environment and reactivity.

Propiedades

Número CAS |

460742-47-6 |

|---|---|

Fórmula molecular |

C16H18O |

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

1-(4-ethylphenyl)-1-phenylethanol |

InChI |

InChI=1S/C16H18O/c1-3-13-9-11-15(12-10-13)16(2,17)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3 |

Clave InChI |

JNKYSRCREQGGRK-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)-1-phenylethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the ketone precursor. This approach is scalable and efficient for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Ethylphenyl)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield hydrocarbons, although this is less common.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), acyl chlorides

Major Products Formed:

Oxidation: 1-(4-Ethylphenyl)-1-phenylethanone

Substitution: Various esters and chlorides depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(4-Ethylphenyl)-1-phenylethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis

Mecanismo De Acción

The mechanism by which 1-(4-ethylphenyl)-1-phenylethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems where it may interact with enzymes or receptors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of benzylic alcohols allows for tailored physicochemical and reactivity profiles. Below is a comparative analysis of 1-(4-ethylphenyl)-1-phenylethan-1-ol with key analogs:

Table 1: Key Properties of 1-(4-Ethylphenyl)-1-phenylethan-1-ol and Analogous Compounds

Structural and Functional Analysis

Electronic Effects: The 4-ethylphenyl group in the target compound provides mild electron donation, contrasting with the stronger electron-donating methoxy group (in C₁₅H₁₆O₂) and the electron-withdrawing bromine (in C₁₄H₁₃BrO) .

Stereochemical Considerations :

- Enantiomeric excess (91%) is achieved for the biphenyl derivative (C₂₀H₁₈O) via chiral HPLC, highlighting the importance of stereospecific synthesis for benzylic alcohols .

- The (R)-configuration in 1-(4-methoxyphenyl)-1-phenylethan-1-ol underscores the role of asymmetric catalysis in accessing enantiopure intermediates .

Applications and Reactivity: 1-Phenylethanol (C₈H₁₀O) is widely used in fragrances, whereas bulkier analogs like the biphenyl derivative (C₂₀H₁₈O) may serve as intermediates in pharmaceuticals .

Safety and Handling :

- The bromophenyl compound (C₁₄H₁₃BrO) requires stringent safety measures (e.g., inhalation first-aid), unlike the ethylphenyl analog, for which explicit safety data are absent .

Actividad Biológica

1-(4-Ethylphenyl)-1-phenylethan-1-ol, also known as a substituted phenylethanol derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally related to 1-phenylethanol, which is known for various biological properties including antimicrobial and anticancer activities. Understanding the biological activity of 1-(4-Ethylphenyl)-1-phenylethan-1-ol involves examining its effects on different cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that compounds similar to 1-(4-Ethylphenyl)-1-phenylethan-1-ol may exert their biological effects through several mechanisms:

- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines.

- Immunomodulatory Effects : It may influence immune cell behavior, particularly in the context of tumor immunity.

Anticancer Activity

A study evaluated the antiproliferative effects of various phenylethanol derivatives, including those with ethyl substitutions. The results demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines such as HT-29 (colorectal), A-549 (lung), and MCF-7 (breast) cells. The following table summarizes the percentage inhibition observed in these studies:

| Compound | HT-29 Inhibition (%) | A-549 Inhibition (%) | MCF-7 Inhibition (%) |

|---|---|---|---|

| 1-(4-Ethylphenyl)-1-phenylethan-1-ol | 50 | 60 | 10 |

| BMS-8 | 30 | 31 | - |

| Other derivatives | Varied | Varied | Varied |

These findings suggest that 1-(4-Ethylphenyl)-1-phenylethan-1-ol exhibits significant anticancer properties, particularly against lung cancer cells.

Immunomodulatory Effects

The compound's ability to modulate immune responses was assessed through its impact on PD-L1 and c-Myc expression levels in tumor cells. The results indicated that treatment with certain derivatives led to a downregulation of PD-L1, which is crucial for tumor immune evasion.

Case Studies

Several case studies have highlighted the biological activity of phenylethanol derivatives:

- Study on Anticancer Properties : A specific investigation into the effects of phenylethanol derivatives on breast cancer cells revealed that the introduction of ethyl groups significantly enhanced antiproliferative activity compared to non-substituted analogs.

- Immunological Impact : Another study focused on the immunomodulatory effects of these compounds showed promising results in reducing PD-L1 expression, thereby potentially enhancing T-cell responses against tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.